- Preparation of N-(benzothiazolyl)acetamide derivatives and analogs for use as PI3K inhibitors, World Intellectual Property Organization, , ,
Cas no 947248-68-2 (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine)
947248-68-2 structure
Product Name:6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
CAS-nummer:947248-68-2
MF:C6H5BrN4
MW:213.034699201584
MDL:MFCD11656619
CID:94922
PubChem ID:25215940
Update Time:2024-10-25
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Chemische en fysische eigenschappen
Naam en identificatie
-
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- 6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine
- (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amine
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine
- 2-AMINO-6-BROMO-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE
- XHBQNLHFUPSZNL-UHFFFAOYSA-N
- EBD472434
- RW2853
- TRA0024671
- PB26677
- AM807460
- SY017073
- AB0027818
- W9703
- 6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine (ACI)
- FS-2992
- 6-bromo-1H-4lambda~5~-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- J-518277
- 947248-68-2
- CS-W008421
- DB-080009
- AKOS015834699
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine, AldrichCPR
- SCHEMBL43051
- Z1269142865
- DTXSID80649138
- EN300-98445
- MFCD11656619
-
- MDL: MFCD11656619
- Inchi: 1S/C6H5BrN4/c7-4-1-2-5-9-6(8)10-11(5)3-4/h1-3H,(H2,8,10)
- InChI-sleutel: XHBQNLHFUPSZNL-UHFFFAOYSA-N
- LACHT: BrC1=CN2C(=NC(N)=N2)C=C1
Berekende eigenschappen
- Exacte massa: 211.97000
- Monoisotopische massa: 211.96976g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 0
- Complexiteit: 154
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 56.2
- XLogP3: 1.1
Experimentele eigenschappen
- Kleur/vorm: White to Yellow Solid
- Dichtheid: 2.09
- PSA: 56.21000
- LogboekP: 1.65520
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Beveiligingsinformatie
- Signaalwoord:Warning
- Gevaarverklaring: H302;H315;H320;H335
- Waarschuwingsverklaring: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Opslagvoorwaarde:Room temperature
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 51342-5/G |
2-AMINO-6-BROMO-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE |
947248-68-2 | 96% | 5g |
$23 | 2023-09-17 | |
| AstaTech | 51342-25/G |
2-AMINO-6-BROMO-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE |
947248-68-2 | 96% | 25g |
$63 | 2023-09-17 | |
| AstaTech | 51342-10/G |
2-AMINO-6-BROMO-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE |
947248-68-2 | 96% | 10/G |
$705 | 2021-05-26 | |
| Fluorochem | 077530-1g |
6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine |
947248-68-2 | 95% | 1g |
£23.00 | 2022-03-01 | |
| Fluorochem | 077530-5g |
6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine |
947248-68-2 | 95% | 5g |
£67.00 | 2022-03-01 | |
| Fluorochem | 077530-10g |
6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine |
947248-68-2 | 95% | 10g |
£111.00 | 2022-03-01 | |
| Fluorochem | 077530-25g |
6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine |
947248-68-2 | 95% | 25g |
£222.00 | 2022-03-01 | |
| TRC | B614665-2.5g |
6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine |
947248-68-2 | 2.5g |
$ 50.00 | 2022-06-07 | ||
| TRC | B614665-5g |
6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine |
947248-68-2 | 5g |
$ 65.00 | 2022-06-07 | ||
| TRC | B614665-25g |
6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine |
947248-68-2 | 25g |
$ 115.00 | 2022-06-07 |
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 2 h, rt; 3 h, 70 °C
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 2 h, rt; 3 h, 70 °C
Referentie
- Preparation of triazolopyridines as apoptosis signal-regulating kinase (ASK) inhibitors for treatment of autoimmune, inflammatory, cardiovascular, and/or neurodegenerative diseases., World Intellectual Property Organization, , ,
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 10 min, rt
1.2 2 h, rt; 2 h, rt → 60 °C
1.2 2 h, rt; 2 h, rt → 60 °C
Referentie
- Preparation of benzoxazepines as PI3K/mTOR inhibitors useful in the treatment of cancer, World Intellectual Property Organization, , ,
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 10 min, rt
1.2 2 h, rt; 2 h, rt → 60 °C
1.2 2 h, rt; 2 h, rt → 60 °C
Referentie
- Benzoxazepines as inhibitors of PI3K/mTOR and methods of their use as antitumor agents and manufacture, World Intellectual Property Organization, , ,
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 1 h, 20 °C
1.2 20 °C → reflux; 2 h, reflux
1.2 20 °C → reflux; 2 h, reflux
Referentie
- Aminotriazoles as PI3K inhibitors and their preparation, pharmaceutical compositions and use in the treatment of inflammatory, autoimmune and allergic disorders, World Intellectual Property Organization, , ,
Productiemethode 6
Reactievoorwaarden
1.1 Solvents: 1,4-Dioxane ; 0 °C → rt; 12 h, rt
1.2 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 2 h, rt; 3 h, 60 °C
1.2 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 2 h, rt; 3 h, 60 °C
Referentie
- Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2019, 29(2), 257-261
Productiemethode 7
Reactievoorwaarden
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 1 h, rt
1.2 reflux
1.2 reflux
Referentie
- Preparation of N-heterocyclylurea derivatives as phosphatidyl inositol-3 kinase (PI3K) inhibitors, World Intellectual Property Organization, , ,
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: Triethylamine , Hydroxyamine hydrochloride Solvents: Ethanol , Methanol ; 1 h, rt
1.2 rt; 3 h, rt → reflux
1.2 rt; 3 h, rt → reflux
Referentie
- Preparation of fused heteroaromatic compounds for organic electroluminescent device, Korea, , ,
Productiemethode 9
Reactievoorwaarden
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 2 h, rt; 3 h, 70 °C
Referentie
- Fused bicyclic derivatives as PI3 kinase inhibitors and their preparation and use for the treatment of diseases, World Intellectual Property Organization, , ,
Productiemethode 10
Reactievoorwaarden
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 10 min, rt
1.2 2 h, rt; 2 h, rt → 60 °C
1.2 2 h, rt; 2 h, rt → 60 °C
Referentie
- Preparation of benzoxazepines based PI3K/mTOR inhibitors against proliferative diseases, World Intellectual Property Organization, , ,
Productiemethode 11
Reactievoorwaarden
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 2 h, rt; 3 h, 60 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referentie
- Preparation of substituted 5-aminopyrazoles as potent selective adenosine A1 receptor antagonists, World Intellectual Property Organization, , ,
Productiemethode 12
Reactievoorwaarden
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; rt → 60 °C
1.2 60 °C; 2 h, 60 °C
1.2 60 °C; 2 h, 60 °C
Referentie
- Treating Cancer by Spindle Assembly Checkpoint Abrogation: Discovery of Two Clinical Candidates, BAY 1161909 and BAY 1217389, Targeting MPS1 Kinase, Journal of Medicinal Chemistry, 2020, 63(15), 8025-8042
Productiemethode 13
Reactievoorwaarden
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol ; > 1 min, 25 °C
1.2 1 d, reflux
1.3 Reagents: Water ; 1 h
1.2 1 d, reflux
1.3 Reagents: Water ; 1 h
Referentie
- Preparation of triazolopyridine compounds as PDE10A inhibitors, World Intellectual Property Organization, , ,
Productiemethode 14
Reactievoorwaarden
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 1 h, 20 °C
1.2 20 °C → reflux; 2 h, reflux
1.2 20 °C → reflux; 2 h, reflux
Referentie
- A selective inhibitor reveals PI3Kγ dependence of TH17 cell differentiation, Nature Chemical Biology, 2012, 8(6), 576-582
Productiemethode 15
Reactievoorwaarden
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 1 h, 20 °C
1.2 20 °C; 20 °C → reflux; 2 h, reflux
1.2 20 °C; 20 °C → reflux; 2 h, reflux
Referentie
- Methods for the identification of phosphatidylinositol kinase interacting molecules and for the purification of phosphatidylinositol kinase proteins, World Intellectual Property Organization, , ,
Productiemethode 16
Reactievoorwaarden
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 2 h, rt; 18 h, rt → 60 °C
Referentie
- Preparation and uses of 2-amino-1,2,4-triazolo[1,5-a]pyridine derivatives as inhibitors of tyrosine kinases, World Intellectual Property Organization, , ,
Productiemethode 17
Reactievoorwaarden
1.1 Reagents: 4-(Dimethylamino)pyridine , Hydroxyamine hydrochloride Solvents: Ethanol , Methanol ; 1.5 h, rt; 3 h, 60 °C
Referentie
- Preparation of peptidyl nitrile compounds as dipeptidylpeptidase I inhibitors for treating inflammatory diseases, World Intellectual Property Organization, , ,
Productiemethode 18
Reactievoorwaarden
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; rt → 60 °C; 1.5 h, 60 °C; 60 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 6 - 7, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 6 - 7, rt
Referentie
- Preparation of substituted 4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)thiophene-2-carboxamide derivatives and use thereof, World Intellectual Property Organization, , ,
Productiemethode 19
Reactievoorwaarden
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; rt; rt → 60 °C
1.2 60 °C; 2 h, 60 °C
1.2 60 °C; 2 h, 60 °C
Referentie
- Preparation of prodrug derivatives of substituted triazolopyridine monopolar spindle 1 kinase inhibitors and their use for the treatment of cancer, World Intellectual Property Organization, , ,
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Raw materials
- Carbon(isothiocyanatidic)acid Ethyl Ester
- 5-bromopyridin-2-amine
- Ethyl [(5-bromopyridin-2-yl)carbamothioyl]carbamate
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Preparation Products
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Leveranciers
Amadis Chemical Company Limited
Goudlid
(CAS:947248-68-2)6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Ordernummer:A845058
Voorraadstatus:in Stock
Hoeveelheid:100g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 07:04
Prijs ($):182.0
E-mail:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Goudlid
(CAS:947248-68-2)6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine
Ordernummer:sfd697
Voorraadstatus:in Stock
Hoeveelheid:200kg
Zuiverheid:99.9%
Prijsinformatie laatst bijgewerkt:Friday, 19 July 2024 14:32
Prijs ($):discuss personally
E-mail:sales2@senfeida.com
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Gerelateerde literatuur
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
947248-68-2 (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine) Gerelateerde producten
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:947248-68-2)6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Zuiverheid:99%
Hoeveelheid:100g
Prijs ($):182.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:947248-68-2)6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine
Zuiverheid:99.9%
Hoeveelheid:200kg
Prijs ($):Onderzoek